METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE
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Overview
Description
METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminosulfonyl group, a phenethyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common approach is to start with the appropriate isoindoline derivative and introduce the aminosulfonyl and phenethyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{1-[4-(AMINOSULFONYL)PHENETHYL]-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-PYRIDINYL}ACETATE
- METHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE is unique due to its specific structural features, such as the isoindoline moiety and the combination of functional groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-hydroxy-3-oxo-2-[2-(4-sulfamoylphenyl)ethyl]isoindol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-27-17(22)12-19(24)16-5-3-2-4-15(16)18(23)21(19)11-10-13-6-8-14(9-7-13)28(20,25)26/h2-9,24H,10-12H2,1H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJPAQHRZNGNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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